molecular formula C11H17NO B13600653 2-Amino-2-(2,4,5-trimethylphenyl)ethanol CAS No. 914202-81-6

2-Amino-2-(2,4,5-trimethylphenyl)ethanol

Cat. No.: B13600653
CAS No.: 914202-81-6
M. Wt: 179.26 g/mol
InChI Key: GKSHQZSSTGBJAT-UHFFFAOYSA-N
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Description

2-Amino-2-(2,4,5-trimethylphenyl)ethanol is an organic compound with the molecular formula C11H17NO It is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,4,5-trimethylphenyl)ethanol typically involves the reaction of 2,4,5-trimethylbenzaldehyde with ammonia and a reducing agent. One common method is the reductive amination of 2,4,5-trimethylbenzaldehyde using ammonia and sodium borohydride. The reaction is carried out in an alcohol solvent, such as methanol, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,4,5-trimethylphenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,4,5-trimethylbenzaldehyde or 2,4,5-trimethylbenzoic acid.

    Reduction: Formation of 2-Amino-2-(2,4,5-trimethylphenyl)amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-2-(2,4,5-trimethylphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,4,5-trimethylphenyl)ethanol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound may also interact with cell membranes, affecting their permeability and function.

Comparison with Similar Compounds

2-Amino-2-(2,4,5-trimethylphenyl)ethanol can be compared with other similar compounds such as:

    2-Aminoethanol: Lacks the phenyl ring and methyl groups, resulting in different chemical properties and applications.

    2-Amino-2-phenylethanol: Similar structure but without the methyl substitutions on the phenyl ring, leading to different reactivity and biological activity.

    2-Amino-2-(3,4,5-trimethylphenyl)ethanol: Similar structure but with different methyl substitution pattern, affecting its chemical behavior and applications.

Properties

CAS No.

914202-81-6

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-amino-2-(2,4,5-trimethylphenyl)ethanol

InChI

InChI=1S/C11H17NO/c1-7-4-9(3)10(5-8(7)2)11(12)6-13/h4-5,11,13H,6,12H2,1-3H3

InChI Key

GKSHQZSSTGBJAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C(CO)N)C

Origin of Product

United States

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